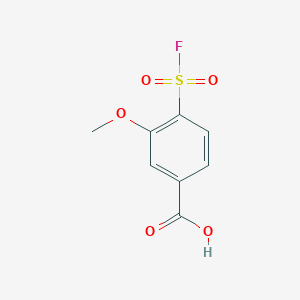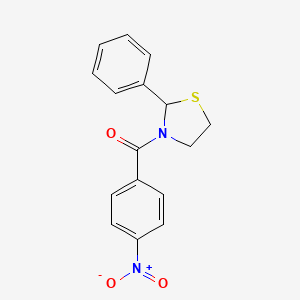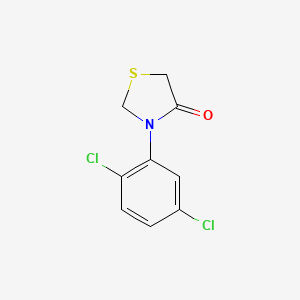
3-(Aminomethyl)-4-chlorophenol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Aminomethyl)-4-chlorophenol hydrochloride is an organic compound that features a phenol group substituted with an aminomethyl group and a chlorine atom. This compound is often used in various chemical reactions and has applications in scientific research due to its unique chemical properties.
作用机制
Target of Action
The primary target of 3-(Aminomethyl)-4-chlorophenol hydrochloride is Leucyl-tRNA synthetase (LeuRS) . LeuRS is an essential enzyme for protein synthesis, having two catalytic sites: an aminoacylation site, which charges tRNALeu with leucine, and an editing or proof-reading site that hydrolyzes incorrectly charged tRNALeu .
Mode of Action
The compound interacts with its target, LeuRS, by introducing various substituents onto the aromatic ring of the 3-aminomethyl benzoxaborole scaffold . This interaction leads to the inhibition of LeuRS, thereby affecting protein synthesis .
Biochemical Pathways
The inhibition of LeuRS disrupts the protein synthesis pathway, which is a critical metabolic pathway in the cell . This pathway involves a series of chemical reactions that start with a substrate and finish with an end product, in this case, a protein . The disruption of this pathway can have significant downstream effects, including the inhibition of cell growth and proliferation.
Result of Action
The result of the compound’s action is the inhibition of protein synthesis, leading to the potential arrest of cell growth and proliferation . This effect is particularly relevant in the context of bacterial cells, where the compound could potentially be used as an antimicrobial agent .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-4-chlorophenol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4-chlorophenol.
Aminomethylation: The 4-chlorophenol undergoes aminomethylation using formaldehyde and ammonium chloride under acidic conditions to introduce the aminomethyl group.
Hydrochloride Formation: The resulting 3-(Aminomethyl)-4-chlorophenol is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the aminomethylation and hydrochloride formation steps.
化学反应分析
Types of Reactions
3-(Aminomethyl)-4-chlorophenol hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The aminomethyl group can be reduced to form primary amines.
Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium thiolate can be used under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Primary amines.
Substitution: Various substituted phenols depending on the nucleophile used.
科学研究应用
3-(Aminomethyl)-4-chlorophenol hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
相似化合物的比较
Similar Compounds
- 3-(Aminomethyl)phenylboronic acid hydrochloride
- 3-(Aminomethyl)benzeneboronic acid hydrochloride
- 3-(Aminomethyl)-PROXYL
Uniqueness
3-(Aminomethyl)-4-chlorophenol hydrochloride is unique due to the presence of both the aminomethyl and chlorine substituents on the phenol ring, which confer distinct chemical reactivity and biological activity compared to other similar compounds. This combination of functional groups allows for a wide range of chemical modifications and applications in various fields of research.
属性
IUPAC Name |
3-(aminomethyl)-4-chlorophenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO.ClH/c8-7-2-1-6(10)3-5(7)4-9;/h1-3,10H,4,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTUXBRKXFDNLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)CN)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[butyl(ethyl)sulfamoyl]-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide](/img/structure/B2946211.png)


amine](/img/structure/B2946218.png)



![1-benzoyl-2-(4-methoxyphenyl)-3-nitro-1H,2H,3H,3aH-pyrrolo[1,2-a]quinoline](/img/structure/B2946226.png)


![N-(4-ethylphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2946229.png)

![3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-N-(thiazol-2-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2946231.png)
![N-methyl-N-(2-(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)methanesulfonamide](/img/structure/B2946233.png)
